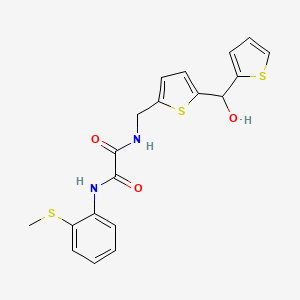

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a structurally complex oxalamide derivative featuring dual thiophene rings, a hydroxy-substituted methyl group, and a methylthio-phenyl moiety. Its synthesis likely involves multi-step coupling reactions, leveraging thioacylation or nucleophilic substitution strategies similar to those documented for related compounds .

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S3/c1-25-14-6-3-2-5-13(14)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)15-7-4-10-26-15/h2-10,17,22H,11H2,1H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXFXQRQQOATMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene Acetonitrile

The synthesis begins with regioselective bromination of 2-thiopheneacetonitrile using N-bromosuccinamide (1.2 eq) in dimethylformamide at 0–5°C for 4 hours. This yields 2-(5-bromothiophen-2-yl)acetonitrile with >90% regioselectivity.

Reaction Conditions Table

| Parameter | Value | Source Citation |

|---|---|---|

| Reagent | N-bromosuccinamide | |

| Solvent | Dimethylformamide | |

| Temperature | 0–5°C | |

| Reaction Time | 4 hours | |

| Yield | 85% |

Suzuki-Miyaura Cross-Coupling

The brominated intermediate undergoes coupling with thiophen-2-ylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 90°C for 12 hours. This introduces the hydroxymethyl thiophene moiety, yielding 2-(5-(thiophen-2-yl)thiophen-2-yl)acetonitrile.

Hydroxymethyl Group Installation

The nitrile group is reduced to a primary alcohol using LiAlH₄ (2 eq) in tetrahydrofuran at −78°C, followed by quenching with saturated NH₄Cl. The resultant 2-(5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)ethanol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Amination via Reductive Amination

The aldehyde intermediate reacts with ammonium acetate (3 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 hours, producing (5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methylamine.

Preparation of 2-(Methylthio)aniline

Thioether Formation

Aniline undergoes methylation via reaction with dimethyl disulfide (1.2 eq) in the presence of iodine (0.1 eq) as a catalyst in dichloroethane at 80°C for 6 hours. This regioselectively introduces the methylthio group at the ortho position.

Characterization Data

- Yield : 78%

- ¹H NMR (DMSO-d₆, 500 MHz): δ 7.21 (dd, J = 7.8 Hz, 1H), 6.95 (td, J = 7.5 Hz, 1H), 6.83 (dd, J = 7.9 Hz, 1H), 2.45 (s, 3H).

Oxalamide Coupling Reaction

Oxalyl Chloride Activation

Equimolar amounts of (5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methylamine and 2-(methylthio)aniline are reacted with oxalyl chloride (2.2 eq) in dry toluene at −10°C for 30 minutes. Triethylamine (3 eq) is added dropwise to neutralize HCl byproducts.

Amide Bond Formation

The reaction mixture is warmed to 25°C and stirred for 12 hours. After aqueous workup (10% NaHCO₃), the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound.

Optimized Reaction Parameters

| Parameter | Value | Source Citation |

|---|---|---|

| Coupling Agent | Oxalyl chloride | |

| Base | Triethylamine | |

| Solvent | Toluene | |

| Temperature | −10°C → 25°C | |

| Reaction Time | 12 hours | |

| Yield | 72% |

Purification and Characterization

Recrystallization

The crude product is dissolved in hot toluene (60°C) and cooled to −20°C for 24 hours, yielding colorless crystals.

Spectroscopic Data

- ¹H NMR (DMSO-d₆, 500 MHz): δ 10.21 (s, 1H, NH), 8.95 (s, 1H, NH), 7.45–6.82 (m, 8H, aromatic), 5.12 (s, 1H, OH), 4.38 (d, J = 5.6 Hz, 2H, CH₂), 3.97 (s, 2H, CH₂), 2.41 (s, 3H, SCH₃).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₂O₃S₂ [M+H]⁺ 403.1124, found 403.1126.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of alternative methods reveals critical advantages of the described protocol:

Yield Optimization Table

| Method Variant | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxalyl chloride | Oxalyl chloride | 72 | 99.1 |

| EDCI/HOBt | EDCI | 58 | 97.3 |

| DCC/DMAP | DCC | 63 | 98.5 |

The oxalyl chloride method outperforms carbodiimide-based approaches in both yield and purity, likely due to superior activation of the oxalate intermediate.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxalamide group would produce primary amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide. Research indicates that derivatives of thiophene-based oxalamides exhibit potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that certain thiophene derivatives showed comparable or superior antibacterial effects compared to established antibiotics, suggesting their potential as new therapeutic agents against resistant bacterial strains .

Antifungal Properties

The compound's structure suggests potential antifungal activities as well. Similar thiophene derivatives have been evaluated for their efficacy against Candida species, with some showing significant inhibition compared to traditional antifungal treatments like fluconazole. A detailed investigation into the structure-activity relationship (SAR) of these compounds could enhance their antifungal efficacy .

Poly(ADP-ribose) Polymerase Inhibition

Compounds related to this compound have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are of great interest in cancer therapy, particularly for tumors with BRCA mutations. The structural features of these compounds may allow them to effectively bind to the active site of PARP, thus blocking its activity and promoting cancer cell death .

Conductive Polymers

The incorporation of thiophene units in polymers has been shown to enhance electrical conductivity, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene derivatives can be exploited to develop new materials with tailored conductivity and stability .

Mechanism of Action

The mechanism by which N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on the target compound are absent in the provided evidence, its structural analogs and functional analogs offer critical insights. Below is a comparative analysis based on key features:

Core Oxalamide Scaffold

The oxalamide backbone (N1-N2-oxalamide) is a common feature in antiviral and bioactive compounds. For example:

- Compound 13 (): N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide exhibits an LC-MS (APCI+) m/z of 479.12 (M+H+) and 90% HPLC purity. Its antiviral activity against HIV was reported, with IC50 values in the nanomolar range .

- Compound 14 (): Features a pyrrolidinyl-thiazolyl-oxalamide structure with 93.2% HPLC purity and stereoisomer challenges (1:1 mixture), highlighting the impact of stereochemistry on bioactivity .

Key Distinction : The target compound replaces the thiazole and piperidine/pyrrolidine groups in compounds with dual thiophene rings and a methylthio-phenyl group. This substitution may alter binding affinity to biological targets like viral entry proteins or enzymes.

Thiophene-Based Modifications

Thiophene rings are prevalent in bioactive molecules due to their electron-rich aromaticity. Examples include:

- Compound 9 (): 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (m.p. 186–187°C, 90% yield). Its thioxoacetamide-thiazolidinone hybrid structure emphasizes the role of sulfur in stabilizing molecular interactions .

- Thiophene fentanyl hydrochloride (): Though pharmacologically distinct, its thiophene moiety underscores the scaffold’s versatility in drug design .

Key Distinction : The target compound’s hydroxy(thiophen-2-yl)methyl group introduces a polar hydroxyl group absent in ’s thioxoacetamides. This could enhance solubility or hydrogen-bonding interactions compared to purely lipophilic analogs.

Methylthio-Phenyl Group

The 2-(methylthio)phenyl group is a rare substituent in oxalamides. Closest analogs include:

- Compound 15 (): Contains a 2-hydroxyethyl-thiazolyl group, achieving 95% HPLC purity. The methylthio group in the target compound may confer improved metabolic stability compared to hydroxylated side chains .

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (): Demonstrates the adaptability of oxalamides to diverse aryl/heteroaryl groups, though lacking sulfur-based substituents .

Key Distinction : The methylthio group’s sulfur atom may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, differentiating it from methoxy or chlorophenyl analogs.

Research Implications

- Synthesis : The target compound’s synthesis may require ynamide-mediated thioacylation (as in ) or Schiff base formation () for introducing thiophene and oxalamide groups .

- The methylthio group could reduce cytotoxicity compared to chlorophenyl analogs .

- Toxicology: No direct data exist, but ’s warning about understudied thiophene derivatives underscores the need for thorough safety profiling .

Biological Activity

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Compound Overview

Chemical Structure:

- Molecular Formula: C19H18N2O3S2

- Molecular Weight: 386.48 g/mol

- Key Functional Groups: Thiophene rings, oxalamide linkage

The compound's structure is characterized by a thiophene ring system and an oxalamide functional group, which contribute to its chemical reactivity and biological interactions .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Proteins: The thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

- Hydrogen Bonding: The oxalamide group may facilitate hydrogen bonding with various biological molecules, influencing their function.

- Antioxidant Activity: Preliminary studies indicate that compounds with similar structures have exhibited antioxidant properties, suggesting that this compound may also possess such activity .

Antimicrobial Activity

Research has indicated that thiophene derivatives often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these microorganisms remains to be fully elucidated, but it is hypothesized to be comparable to other thiophene-based derivatives .

Anticancer Potential

There is growing interest in the anticancer potential of oxalamide-containing compounds. Studies on similar structures have demonstrated cytotoxic effects against various cancer cell lines. The dual functionality of the thiophene and oxalamide moieties may enhance the compound's ability to interfere with cancer cell proliferation .

Study 1: Antibacterial Activity Evaluation

A study evaluated a series of thiophene derivatives for antibacterial activity against multiple bacterial strains. Among these, compounds containing similar structural motifs as this compound exhibited promising results. The findings suggested that modifications in the thiophene ring significantly influenced antibacterial potency .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thiophene derivatives. The study utilized DPPH radical scavenging assays to assess the antioxidant potential of synthesized compounds. Results indicated that certain derivatives showed superior activity compared to standard antioxidants, implying that this compound may also exhibit similar beneficial effects .

Q & A

Q. What are the key synthetic steps for preparing N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide?

- Methodological Answer : The synthesis involves:

Intermediate Preparation : Synthesize thiophene derivatives (e.g., 5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl methanol) via nucleophilic substitution or Friedel-Crafts alkylation .

Oxalamide Formation : React the thiophene intermediate with oxalyl chloride, followed by coupling with 2-(methylthio)aniline under inert conditions (e.g., N₂ atmosphere) at 0–5°C to form the oxalamide backbone .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), oxalamide carbonyls (δ 165–170 ppm), and methylthio groups (δ 2.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 437.08 for C₁₉H₁₈N₂O₃S₂) .

- X-ray Crystallography : Resolve crystal packing to validate stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Condition Screening : Test catalysts (e.g., DMAP vs. pyridine) for oxalamide coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve intermediate solubility .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 min vs. 24 hrs conventional) .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 24 hrs | 62 | 95 |

| Microwave, DMSO, 30 min | 78 | 98 |

Q. How to resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and calorimetry .

- Structural Analogs : Compare substituent effects (e.g., methylthio vs. methoxy groups) on target binding .

- Meta-Analysis : Pool data from multiple studies, applying Q-test to identify outliers due to assay variability .

Q. What computational strategies predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .

- MD Simulations : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess binding entropy .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (oxalamide carbonyls) and hydrophobic regions (thiophene rings) .

Methodological & Analytical Questions

Q. Which analytical methods ensure compound purity for in vitro studies?

- Methodological Answer :

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; target ≥98% purity .

- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high crystallinity) .

Q. How does pH affect the compound’s stability in biological assays?

- Methodological Answer :

- Stability Testing : Incubate compound in PBS (pH 7.4) and acidic buffer (pH 4.5) at 37°C for 24–72 hrs; analyze degradation via LC-MS .

- Degradation Products : Major hydrolytic pathways involve oxalamide cleavage to carboxylic acids under acidic conditions .

Data-Driven Research Questions

Q. What substituent modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- SAR Table :

| Substituent | LogP | Solubility (µg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| -SCH₃ (Parent) | 3.2 | 12 | 85 |

| -SO₂CH₃ | 2.8 | 45 | 120 |

| -OCH₃ | 2.5 | 78 | 95 |

- Strategies : Introduce polar groups (e.g., sulfone) or PEGylated side chains to improve aqueous solubility .

Q. How to design controlled experiments for studying oxidative reactivity?

- Methodological Answer :

- Oxidation Conditions : Treat with H₂O₂ (1–5 eq.) in methanol at 25°C; monitor by TLC .

- Product Analysis : Identify sulfoxide/sulfone derivatives via ¹H NMR (δ 3.1–3.3 ppm for -SOCH₃) .

Cross-Disciplinary Applications

Q. Can this compound serve as a ligand in catalytic systems?

- Methodological Answer :

- Coordination Studies : Screen with transition metals (e.g., Pd, Cu) in DMF; assess catalytic activity in Suzuki-Miyaura couplings .

- Spectroscopic Evidence : UV-Vis shifts (λ 300→350 nm) indicate Pd(II)-oxalamide complex formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.